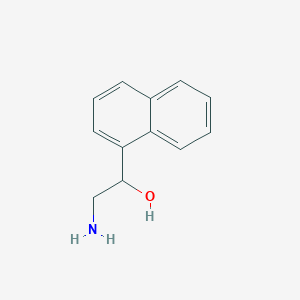

2-Amino-1-(1-naphthyl)ethanol

概要

説明

2-Amino-1-(1-naphthyl)ethanol is a compound that has been the subject of various studies due to its interesting chiral properties and potential applications in chemical synthesis. The compound features a naphthyl group, an amino group, and a hydroxyl group, which together contribute to its unique chemical behavior and reactivity. The studies have explored its interactions with other molecules, its role in forming hydrogen-bonded complexes, and its use in the synthesis of chiral biaryl amino alcohols .

Synthesis Analysis

The synthesis of related naphthyl amino alcohols has been reported using different methodologies. For instance, the synthesis of (S)-(+)-2-(2-naphthyl)-2-(N-methyl)aminoethanol was achieved through a six-step procedure starting from 2-vinylnaphthalene, involving Sharpless asymmetric dihydroxylation, cyclization of diols, azide opening of epoxides, catalytic hydrogenation of azido alcohols, formylation of the chiral β-amino alcohol, and reduction of the corresponding formamide, with enantiomeric excess values reaching up to 97-99% . Additionally, the direct arylation of 2-naphthylamines with iminoquinones has been developed for the atroposelective synthesis of axially chiral biaryl amino alcohols, providing a functional-group-tolerant route for constructing enantioenriched compounds .

Molecular Structure Analysis

The molecular structure of 2-Amino-1-(1-naphthyl)ethanol and its derivatives has been studied using various spectroscopic techniques. For example, jet-cooled complexes of 2-naphthyl-1-ethanol with amino alcohols have been investigated, revealing the presence of different isomers and the role of chirality in their formation. The structures of these complexes were assigned based on experimental IR spectra and ab initio DFT calculations .

Chemical Reactions Analysis

The reactivity of 2-Amino-1-(1-naphthyl)ethanol is influenced by its ability to form hydrogen-bonded complexes with other molecules. Studies have shown that these complexes can exhibit different structures depending on the chirality of the interacting molecules. For instance, homochiral complexes may display both O-addition and N-addition types, while heterochiral complexes tend to form O-addition types . The hydrogen bond network in these complexes is also found to be reinforced upon electronic excitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(1-naphthyl)ethanol derivatives are closely related to their molecular structure and the nature of their intermolecular interactions. The presence of the amino and hydroxyl groups allows for the formation of hydrogen bonds, which can significantly affect the vibrational spectra of the compounds. Chiral discrimination has been observed in both the electronic and vibrational spectra of complexes formed by these molecules . Furthermore, the enantioseparation of related compounds has been achieved using a β-cyclodextrin-based chiral stationary phase in HPLC, demonstrating the importance of chirality in their separation and analysis .

科学的研究の応用

Chirality and Hydrogen Bonding Studies

Chirality in Intermolecular Hydrogen Bonds : The chiral properties of 2-naphthyl-1-ethanol in forming jet-cooled complexes with 1-amino-2-propanol and 2-amino-1-butanol have been explored. These studies reveal how chirality influences the electronic and vibrational spectra, evidencing different types of intermolecular hydrogen bonding in homochiral and heterochiral complexes (Seurre et al., 2004).

Hydrogen-Bonded Complexes with Aminoethanol Derivatives : Investigations into the structural aspects of hydrogen-bonded complexes between 2-naphthyl-1-ethanol and various 2-aminoethanol derivatives, using spectroscopic techniques, have provided insights into the complexation behavior and isomer formation of these compounds (Seurre et al., 2004).

Enantioselective Synthesis and Kinetic Studies

Enantioselective Synthesis via Stereoinversion : Research on the stereoinversion of (S)-1-(1-naphthyl)ethanol to its R-enantiomer using Candida parapsilosis showcases its potential in synthesizing chiral substrates, crucial for the production of certain pharmaceutical intermediates (Amrutkar et al., 2013).

Kinetic Resolution under Microwave Irradiation : The kinetic resolution of 1-(1-naphthyl) ethanol via lipase-catalyzed transesterification has been studied, highlighting its importance as a chiral building block in pharmaceuticals (Yadav & Devendran, 2012).

Photophysical and Theoretical Studies

Stereoselective Complexation with β-Cyclodextrin : Photophysical and theoretical studies have examined the stereoselective binding of naphthylethanols with β-cyclodextrin, shedding light on the complexation behavior and its influence on the photophysical properties of these compounds (Murphy et al., 2000).

Histochemical Demonstration of Primary Amino Groups : Using 2-hydroxy-1-naphthaldehyde for the histochemical demonstration of primary amino groups indicates the versatility of naphthyl compounds in biochemical assays (Nöhammer, 1989).

作用機序

Mode of Action

The specific mode of action of 2-Amino-1-(1-naphthyl)ethanol is currently unknown . The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets, which are yet to be identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(1-naphthyl)ethanol . .

特性

IUPAC Name |

2-amino-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBOVFYHCSVEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588029 | |

| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(1-naphthyl)ethanol | |

CAS RN |

23913-55-5 | |

| Record name | 2-Amino-1-(naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

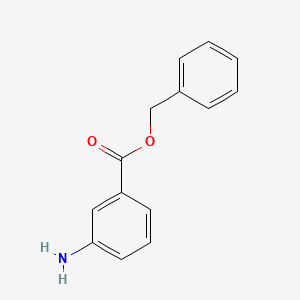

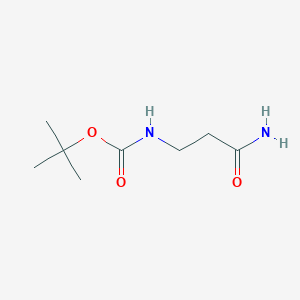

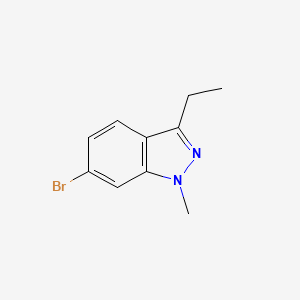

Synthesis routes and methods

Procedure details

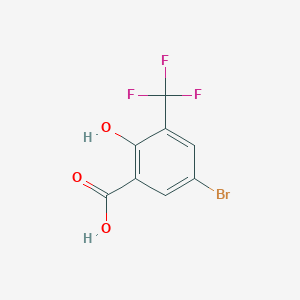

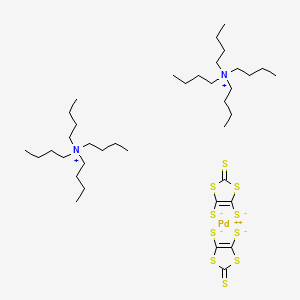

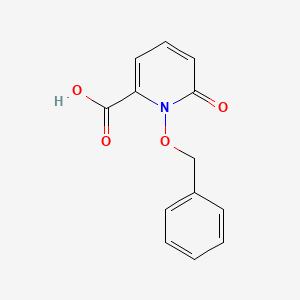

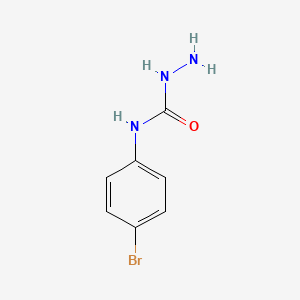

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)

![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)

![2-{[(Benzyloxy)carbonyl]amino}pent-4-ynoic acid](/img/structure/B1283668.png)

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)